molecular formula C14H22N2O2 B5533938 4-(4-methyl-1-piperazinyl)-1-oxaspiro[4.5]dec-3-en-2-one

4-(4-methyl-1-piperazinyl)-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No. B5533938
M. Wt: 250.34 g/mol
InChI Key: VKKUIMMYFHBJIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar spiro compounds involves the reaction of 4-piperidone benzoylhydrazones with appropriate nitrilimines, leading to a series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties. This method demonstrates the versatility and efficiency in synthesizing spirocyclic compounds with potential antimicrobial activity (Dalloul et al., 2017).

Molecular Structure Analysis

The molecular structure of synthesized compounds is confirmed through comprehensive spectral data analysis, including IR, 1H NMR, 13C NMR, and MS. These data are in full agreement with the expected molecular structures, underscoring the precision of the synthesis process (Dalloul et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of similar spiro compounds has been studied, showing significant antimicrobial activity against various strains of microbes. This activity underscores the potential of these compounds in medical applications, particularly in combating microbial infections (Dalloul et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility and stability, of spiro compounds are crucial for their practical application. While specific data on 4-(4-Methyl-1-piperazinyl)-1-oxaspiro[4.5]dec-3-en-2-one were not found, related compounds exhibit stability under various conditions, suggesting a promising outlook for similar spirocyclic compounds (Dalloul et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances and potential for further chemical modifications, are essential for the application of spiro compounds. The antimicrobial activity of these compounds indicates a high level of chemical reactivity, which could be harnessed for developing new pharmaceuticals (Dalloul et al., 2017).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body is studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and its effects on the body .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound. It also includes precautions to be taken while handling the compound .

Future Directions

This involves discussing potential future research directions or applications for the compound. This could include potential uses in medicine, industry, or other fields .

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-15-7-9-16(10-8-15)12-11-13(17)18-14(12)5-3-2-4-6-14/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKUIMMYFHBJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=O)OC23CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperazin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one

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